molecular formula C11H17N5O4 B2689628 7-(2-hydroxyethyl)-8-((2-hydroxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 876891-91-7

7-(2-hydroxyethyl)-8-((2-hydroxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2689628
CAS RN: 876891-91-7
M. Wt: 283.288
InChI Key: HVRPSSFFZQLMMV-UHFFFAOYSA-N
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Description

7-(2-hydroxyethyl)-8-((2-hydroxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C11H17N5O4 and its molecular weight is 283.288. The purity is usually 95%.
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Scientific Research Applications

  • Crystal Structure Analysis : Research on similar compounds, such as 8-amino-7-(2-hydroxy-3-morpholinopropyl)theophylline, reveals insights into their crystal structure. These compounds typically exhibit a planar purine fused-ring skeleton, and their structure is often stabilized by a network of intermolecular hydrogen bonds. The conformation of substituents like the amino-hydroxyalkyl group is influenced by intramolecular hydrogen bonding (Karczmarzyk, Karolak-Wojciechowska, & Pawłowski, 1995).

  • Synthesis of Purinediones : Studies on the synthesis of related purinediones, such as 2-substituted 9-methyl-4,5-dihydro-6H,8H-pyrimido[1,2,3-cd]purine-8,10(9H)-diones, provide insights into the chemical processes and reactions involved in creating similar complex compounds. These syntheses often involve multi-step processes, highlighting the compound's chemical versatility and potential for modification (Šimo, Rybár, & Alföldi, 1995).

  • Purine Studies and Methylation Reactions : Research into the methylation and reduction of purine derivatives, including purine-6,8-diones, provides valuable information on their ionization and alkylation properties. These studies are crucial for understanding the chemical behavior and potential applications of similar compounds (Armarego & Reece, 1976).

  • Investigating Reaction Mechanisms : Detailed studies into the reaction mechanisms of related compounds, such as the transformation of 8-oxoguanine to guanidinohydantoin and spiroiminodihydantoin, offer insights into the complex chemical interactions and transformations that similar purine derivatives might undergo (Munk, Burrows, & Schlegel, 2008).

  • Synthesis of Complex Heterocyclic Compounds : Research into the synthesis of structurally complex heterocyclic ortho-quinones through methods like L-proline-catalyzed reactions demonstrates the potential for creating diverse and intricate molecular structures starting from basic purine derivatives (Rajesh, Bala, Perumal, & Menéndez, 2011).

properties

IUPAC Name

7-(2-hydroxyethyl)-8-(2-hydroxypropylamino)-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N5O4/c1-6(18)5-12-10-13-8-7(16(10)3-4-17)9(19)14-11(20)15(8)2/h6,17-18H,3-5H2,1-2H3,(H,12,13)(H,14,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVRPSSFFZQLMMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC1=NC2=C(N1CCO)C(=O)NC(=O)N2C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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